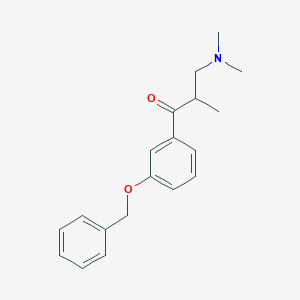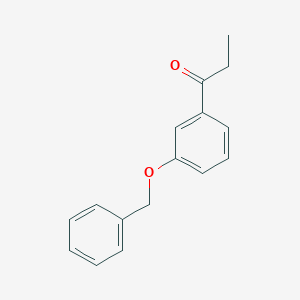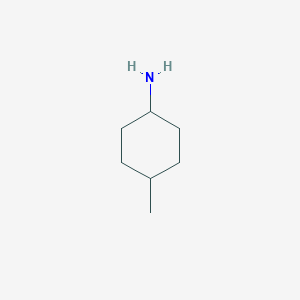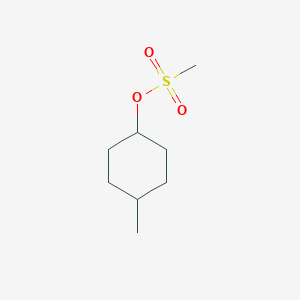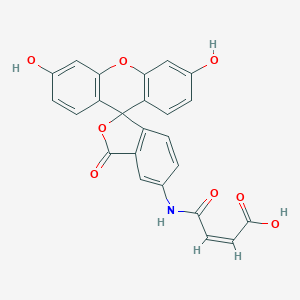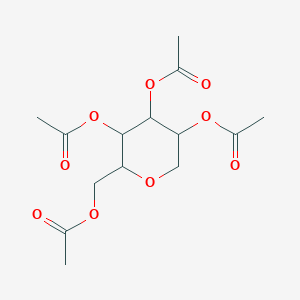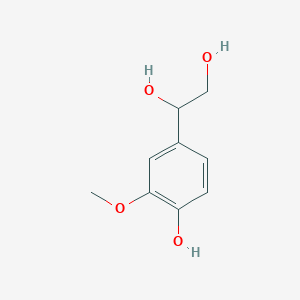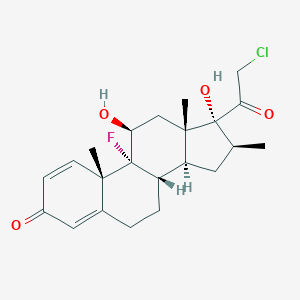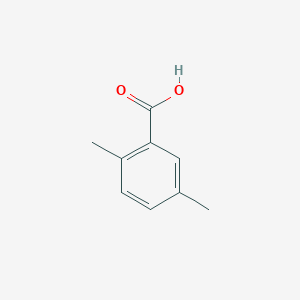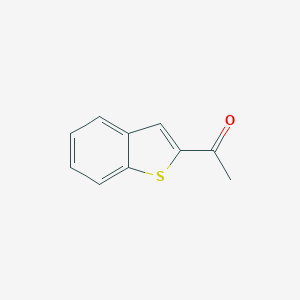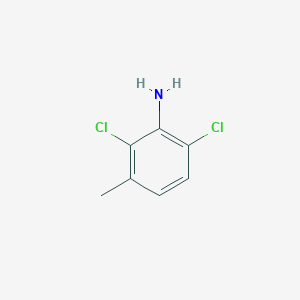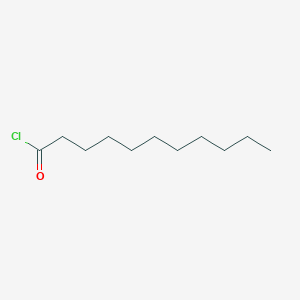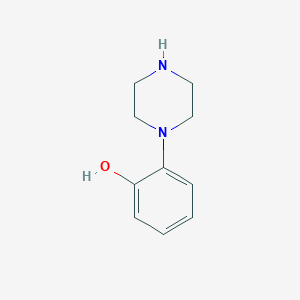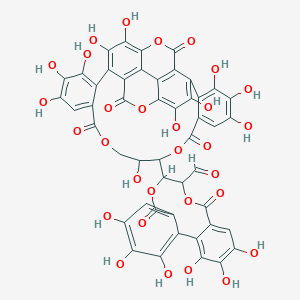
Punicalagin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Punicalagin is a polyphenolic compound predominantly found in pomegranates (Punica granatum). It is an ellagitannin, a type of hydrolyzable tannin, and exists in two isomeric forms: alpha and beta. This compound is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .
Mechanism of Action
Target of Action
Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .
Mode of Action
This compound interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, this compound has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .
Pharmacokinetics
It is known that this compound is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Punicalagin has been shown to interact with proteins such as PDIA1 and PDIA3. It binds to these proteins with similar affinity, but the inhibition efficacy on protein reductase activity is higher for PDIA3 .
Cellular Effects
This compound has a multifaceted role in cellular processes. It has been shown to have neuroprotective effects, and it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to PDIA1 and PDIA3, inhibiting their protein reductase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Punicalagin can be synthesized through various methods, including the extraction from natural sources such as pomegranate peel. One common method involves the use of high-pressure microjet micronizing processes. The pomegranate rind is pulverized and mixed with pure water, followed by high-speed shearing and emulsification. The mixture is then processed using high-pressure microjet ultra-micro grinding equipment .
Industrial Production Methods
In industrial settings, this compound is often extracted from pomegranate peel using solvents such as methanol or ethanol. The extraction process involves drying and milling the pomegranate peel, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Punicalagin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ellagic acid, a compound with significant antioxidant properties.
Hydrolysis: This compound hydrolyzes into smaller phenolic compounds, such as ellagic acid, under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Scientific Research Applications
Punicalagin has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in modulating signaling pathways involved in inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders
Industry: Utilized in the food industry as a natural preservative due to its antimicrobial properties.
Comparison with Similar Compounds
Punicalagin is often compared with other ellagitannins and polyphenolic compounds:
Ellagic Acid: A major metabolite of this compound with similar antioxidant and anti-inflammatory properties.
Castalagin: Another ellagitannin found in Terminalia ferdinandiana, with comparable antioxidant activities.
Urolithins: Metabolites of this compound with potential health benefits, including anti-cancer and anti-inflammatory effects.
This compound stands out due to its high solubility in water and its ability to hydrolyze into multiple bioactive compounds, making it a versatile and potent natural product .
Properties
CAS No. |
65995-63-3 |
|---|---|
Molecular Formula |
C48H28O30 |
Molecular Weight |
1084.7 g/mol |
IUPAC Name |
6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone |
InChI |
InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2 |
InChI Key |
ZJVUMAFASBFUBG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |
Appearance |
Assay:≥95% mixture of anomersA crystalline solid |
Color/Form |
Yellow powder |
physical_description |
Solid |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In methanol, 5 mg/mL, clear |
Synonyms |
Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2] |
vapor_pressure |
3.47X10-61 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


